

Physical and chemical properties of Ipconazole technical grade

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Compound of Interest

Compound Name: *Ipconazole*

Cat. No.: *B053594*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Ipconazole** (Technical Grade)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipconazole is a broad-spectrum, systemic triazole fungicide primarily utilized for seed treatment in various crops, including cereals and rice.^{[1][2][3][4]} Its primary function is to control a wide range of seed-borne fungal diseases.^{[2][5]} The technical grade of **Ipconazole** is a mixture of two diastereoisomers.^{[2][3][5][6]} This guide provides a comprehensive overview of the core physical and chemical properties of technical grade **Ipconazole**, including detailed experimental protocols for its analysis.

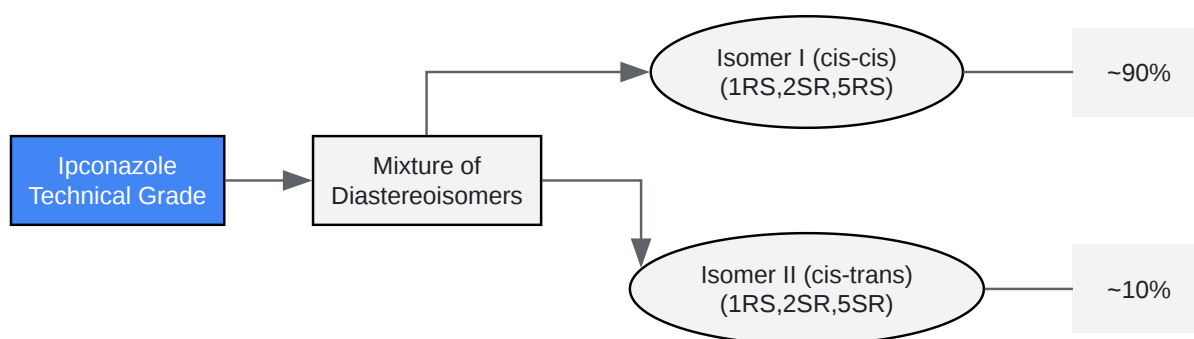
The mode of action for **Ipconazole** involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.^{[1][7]} Specifically, it inhibits the enzyme sterol 14 α -demethylase, leading to a disruption of membrane structure and function, which ultimately halts fungal growth.^{[8][9]}

Chemical Identity and Structure

Ipconazole is characterized by a cyclopentanol ring substituted with a 4-chlorobenzyl group, an isopropyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.^{[1][5][9]}

Identifier	Data
IUPAC Name	(1RS,2SR,5RS;1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[3]
CAS Name	2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[1][3]
CAS Number	125225-28-7[1][5][7][8][10]
Molecular Formula	C ₁₈ H ₂₄ ClN ₃ O[1][5][7]
Molecular Weight	333.86 g/mol [5][7][10]

The technical material is a mixture of two geometric isomer pairs, which differ in the orientation of the functional groups.[2][9] The typical ratio of Isomer I (cis-cis) to Isomer II (cis-trans) is approximately 90:10.[2][9]



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Caption: Isomeric composition of technical grade **Ipconazole**.

Physicochemical Properties

The physicochemical properties of **Ipconazole** technical grade are summarized below. These properties are crucial for determining its environmental fate, biological activity, and formulation development.

Property	Value
Appearance	White powder[3][11]
Physical State	Solid[3]
Odor	Almond-like / Cyanide-like[3][11]
Melting Point	85.5 - 92 °C[2][3][5]
Boiling Point	~486 °C (Predicted)[2][5]
Density	1.18 - 1.26 g/cm ³ [2][5][6][11]
Vapor Pressure (25 °C)	Isomer I: 3.58 x 10 ⁻⁶ Pa; Isomer II: 6.99 x 10 ⁻⁶ Pa[2][5]
Water Solubility (20 °C)	6.93 mg/L (mixture)[2][5][10]. Isomer (cc): 9.34 mg/L; Isomer (ct): 4.97 mg/L[3]
Octanol-Water Partition Coefficient (Log P)	4.1 - 4.3[6][8][10]
pKa	13.76 ± 0.60 (Predicted, for alcohol group)[2][10]

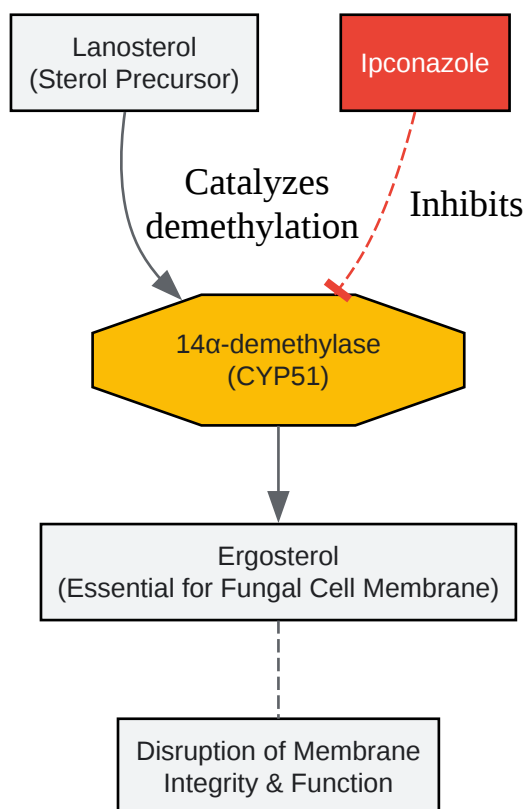
Solubility in Organic Solvents

Ipconazole exhibits high solubility in a range of organic solvents.

Solvent	Solubility at 20 °C (mg/L)
Methanol	679,000[6]
Acetone	570,000[6]
Ethyl Acetate	428,000[6]
1,2-Dichloroethane	425,000[6]
Acetonitrile	Used as a solvent for reference standards[12]

Mechanism of Action

Ipconazole functions by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane, which is analogous to cholesterol in mammalian cells. It specifically targets and inhibits the cytochrome P450 enzyme 14 α -demethylase. This inhibition disrupts the membrane's integrity and fluidity, arresting fungal development.



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Caption: Mechanism of action: Inhibition of ergosterol biosynthesis.

Stability and Reactivity

Ipconazole is a chemically stable compound under typical environmental conditions.

- Hydrolytic Stability: It is stable towards hydrolysis.[2][9]
- Thermal Stability: The compound is thermally stable.[2][9]

Experimental Protocols

Detailed methodologies are critical for the accurate quantification and characterization of **Ipconazole**.

Protocol 5.1: Determination of **Ipconazole** Residues in Water

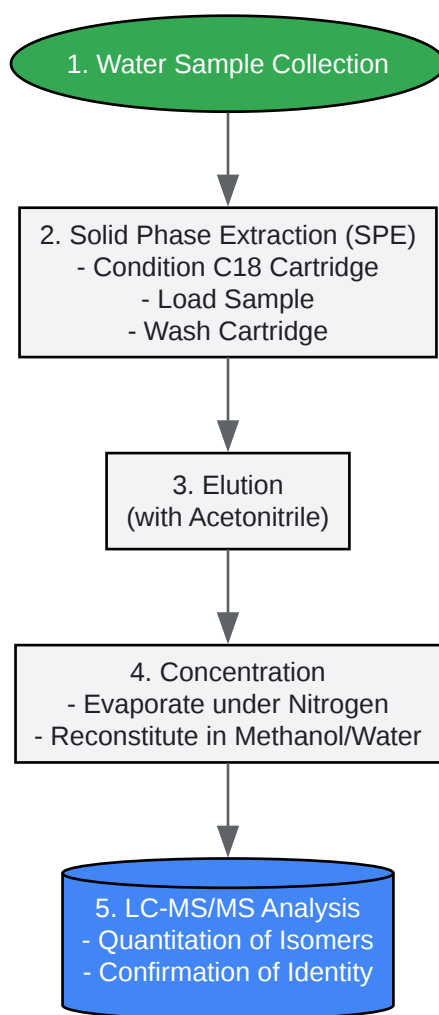
This method is designed for the quantitative determination of **Ipconazole** isomers in aqueous matrices like saltwater, groundwater, and surface water using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[\[13\]](#)[\[14\]](#)

Principle: The method employs solid-phase extraction (SPE) to isolate and concentrate the analyte from the water matrix, followed by instrumental analysis.[\[13\]](#)[\[15\]](#)

Methodology:

- Sample Preparation: Collect a defined volume of the water sample.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by HPLC-grade water.
 - Load the water sample onto the conditioned cartridge at a steady flow rate.
 - Wash the cartridge with HPLC-grade water to remove interfering polar impurities.
- Elution: Elute the retained **Ipconazole** from the cartridge using a suitable organic solvent, such as acetonitrile.[\[15\]](#)
- Concentration and Reconstitution:
 - Add a small volume of a high-boiling point "keeper" solvent (e.g., octan-1-ol) to the eluate.[\[14\]](#)[\[15\]](#)
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen at approximately 45 °C.[\[14\]](#)[\[15\]](#)

- Reconstitute the residue in a precise volume of a suitable solvent mixture (e.g., 1 mL of methanol), aided by vortexing and ultrasonication.[\[14\]](#)[\[15\]](#)
- Dilute the sample to a final volume (e.g., 2 mL) with HPLC-grade water.[\[14\]](#)[\[15\]](#)
- LC-MS/MS Analysis:
 - Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile, often with a formic acid modifier).
 - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using a turbo-ion spray interface.
 - Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each **Ipconazole** isomer for both quantitation and confirmation (e.g., m/z 334.1 \rightarrow 70.1 for quantitation and m/z 334.1 \rightarrow 125.0 for confirmation).[\[14\]](#)



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Caption: Workflow for the analysis of **Ipconazole** in water samples.

Protocol 5.2: Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (P_{ow} or K_{ow}) is a key parameter for assessing the environmental fate and bioaccumulation potential of a chemical.^[16] Given **Ipconazole**'s Log P is near 4, the Shake-Flask method is appropriate.^{[6][16]}

Principle: This protocol follows the OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake-Flask Method." The method determines the ratio of the equilibrium concentrations of the test substance in n-octanol and water.^[16]

Methodology:

- Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking the two solvents together for 24 hours and allowing them to separate.
- Test Substance Preparation: Prepare a stock solution of **Ipconazole** in n-octanol. The concentration should be chosen to be below the saturation limit in both phases.
- Partitioning:
 - In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the water phase and the octanol phase (containing **Ipconazole**). The volume ratio should be adjusted based on the expected P_{ow} value.
 - Shake the vessel vigorously for a set period at a constant, controlled temperature (e.g., 20-25 °C) until equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions.
- Concentration Analysis:
 - Carefully separate the n-octanol and water phases.
 - Determine the concentration of **Ipconazole** in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
- Calculation: Calculate the P_{ow} as the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w). The final result is typically expressed as its base-10 logarithm (Log P).^[16]

Conclusion

Ipconazole technical grade is a stable, lipophilic triazole fungicide with low water solubility and low volatility. Its efficacy is derived from the specific inhibition of fungal ergosterol biosynthesis. The well-defined analytical methods, particularly SPE followed by LC-MS/MS, allow for precise quantification in environmental matrices. This comprehensive technical profile provides

essential data for researchers in agrochemical development, environmental science, and toxicology.

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